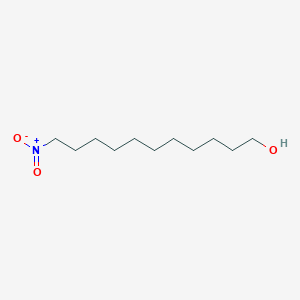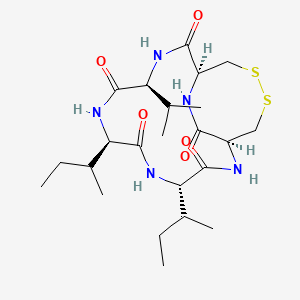![molecular formula C9H11NO3 B13714507 4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)
4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-Methoxyiminomethyl]-2-(trideuteriomethoxy)phenol is a chemical compound with the molecular formula C9H11NO3 It is characterized by the presence of a methoxyiminomethyl group and a trideuteriomethoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol typically involves the following steps:
-
Formation of the Methoxyiminomethyl Group: : This step involves the reaction of a suitable aldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds via the formation of an imine intermediate, which is then converted to the methoxyiminomethyl group.
-
Introduction of the Trideuteriomethoxy Group: : The trideuteriomethoxy group can be introduced by reacting the phenol with trideuteromethyl iodide in the presence of a base such as potassium carbonate. This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-Methoxyiminomethyl]-2-(trideuteriomethoxy)phenol undergoes various types of chemical reactions, including:
-
Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : The methoxyiminomethyl group can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically require the presence of a catalyst or an activating agent.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine), catalysts (e.g., iron(III) chloride).
Major Products Formed
Oxidation: Quinones, hydroquinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
4-[(E)-Methoxyiminomethyl]-2-(trideuteriomethoxy)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties. It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals. It is studied for its effects on cellular pathways and disease models.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers. It is also used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, leading to a decrease in enzymatic activity. Additionally, it can interact with cellular membranes and proteins, altering their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure with an acetate group instead of a trideuteriomethoxy group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenylamino group instead of a methoxyiminomethyl group.
2-Methoxy-5-((phenylamino)methyl)phenol: Contains a phenylamino group instead of a methoxyiminomethyl group.
Uniqueness
4-[(E)-Methoxyiminomethyl]-2-(trideuteriomethoxy)phenol is unique due to the presence of the trideuteriomethoxy group, which imparts distinct chemical and physical properties. The deuterium atoms can influence the compound’s reactivity, stability, and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C9H11NO3/c1-12-9-5-7(6-10-13-2)3-4-8(9)11/h3-6,11H,1-2H3/b10-6+/i1D3 |
Clé InChI |
TWLUCZWNLUUHJT-ZBHLEHSTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=N/OC)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=NOC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide](/img/structure/B13714428.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-triethoxysilylpropylcarbamoylamino)ethoxy]ethyl]pentanamide](/img/structure/B13714435.png)







![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)




